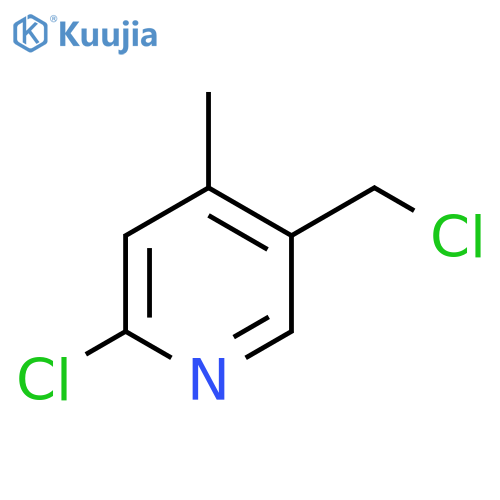Cas no 1211532-12-5 (2-Chloro-5-(chloromethyl)-4-methylpyridine)

1211532-12-5 structure
商品名:2-Chloro-5-(chloromethyl)-4-methylpyridine
CAS番号:1211532-12-5
MF:C7H7Cl2N
メガワット:176.043179750443
CID:4802992
2-Chloro-5-(chloromethyl)-4-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-CHLORO-5-(CHLOROMETHYL)-4-METHYLPYRIDINE
- AB74566
- 2-Chloro-5-chloromethyl-4-methylpyridine
- 2-Chloro-5-(chloromethyl)-4-methylpyridine
-
- インチ: 1S/C7H7Cl2N/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3
- InChIKey: VWCCSDFSIAVAHL-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=NC(=CC=1C)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 12.9
2-Chloro-5-(chloromethyl)-4-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7426345-0.25g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 0.25g |
$347.0 | 2024-05-24 | |
| Enamine | EN300-7426345-0.05g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 0.05g |
$162.0 | 2024-05-24 | |
| Enamine | EN300-7426345-0.5g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 0.5g |
$546.0 | 2024-05-24 | |
| Enamine | EN300-7426345-2.5g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 2.5g |
$1370.0 | 2024-05-24 | |
| Aaron | AR028LRE-250mg |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 250mg |
$503.00 | 2025-02-16 | |
| Aaron | AR028LRE-10g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 10g |
$4160.00 | 2023-12-16 | |
| Aaron | AR028LRE-2.5g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 2.5g |
$1909.00 | 2025-02-16 | |
| Aaron | AR028LRE-500mg |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 500mg |
$776.00 | 2025-02-16 | |
| Aaron | AR028LRE-1g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 1g |
$987.00 | 2025-02-16 | |
| 1PlusChem | 1P028LJ2-100mg |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 100mg |
$350.00 | 2023-12-26 |
2-Chloro-5-(chloromethyl)-4-methylpyridine 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
1211532-12-5 (2-Chloro-5-(chloromethyl)-4-methylpyridine) 関連製品
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
